N-[3-(allyloxy)phenyl]-2-(2-thienyl)acetamide
Overview
Description
N-[3-(allyloxy)phenyl]-2-(2-thienyl)acetamide is a useful research compound. Its molecular formula is C15H15NO2S and its molecular weight is 273.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.08234989 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Synthesis
N-[3-(allyloxy)phenyl]-2-(2-thienyl)acetamide could be related to chemoselective synthesis processes, akin to N-(2-Hydroxyphenyl)acetamide's synthesis, an intermediate for antimalarial drugs. Chemoselective monoacetylation of amino groups, using various acyl donors and catalysts like Novozym 435, showcases a method potentially applicable to this compound for creating specific pharmaceutical intermediates (Magadum & Yadav, 2018).
Anticancer and Analgesic Activities
Research on 2-(Substituted phenoxy) Acetamide Derivatives, including structures similar to this compound, has shown potential anticancer, anti-inflammatory, and analgesic activities. The Leuckart synthetic pathway has been utilized to develop novel compounds with promising therapeutic potentials (Rani, Pal, Hegde, & Hashim, 2014).
Novel Compound Synthesis
The creation of new compounds, such as N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide, through various synthesis reactions, highlights the potential for this compound to serve as a precursor or intermediate in the synthesis of complex molecules with specific properties, including isomer ratios and tautomeric forms (Ying-jun, 2012).
Catalytic Hydrogenation
The process of catalytic hydrogenation, as seen in the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, could be relevant for the transformation of this compound in green synthesis processes. This involves the use of novel catalysts with high activity and selectivity, which could be applied to efficiently modify the this compound structure (Qun-feng, 2008).
Silylation and Derivative Formation
The synthesis and structural investigation of silylated derivatives of related compounds, like N-(2-hydroxyphenyl)acetamide, suggest potential pathways for modifying this compound to enhance its properties or reactivity for specific applications. This involves reactions with chlorotrimethylsilane and further transsilylation, leading to the formation of compounds with unique structural and potentially functional characteristics (Nikonov et al., 2016).
Properties
IUPAC Name |
N-(3-prop-2-enoxyphenyl)-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-2-8-18-13-6-3-5-12(10-13)16-15(17)11-14-7-4-9-19-14/h2-7,9-10H,1,8,11H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEYZBRTLCZQOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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